molecular formula C8H11N3O3S B12767744 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt CAS No. 108361-79-1

4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt

Cat. No.: B12767744
CAS No.: 108361-79-1
M. Wt: 229.26 g/mol
InChI Key: CBJKAMMZKOMNSV-UHFFFAOYSA-N
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Description

4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt is a synthetic organic compound. It belongs to the class of isothiazolopyridines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt typically involves multi-step organic reactions. The starting materials are often commercially available compounds, which undergo a series of reactions including cyclization, oxidation, and salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a subject of study in drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isothiazolopyridines and related heterocyclic compounds. Examples might include:

  • 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one
  • 4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide

Uniqueness

4,6-Dimethylisothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide, ammonium salt is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in unique biological activities or industrial applications that are not observed with similar compounds.

Properties

CAS No.

108361-79-1

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

azanium;4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-olate

InChI

InChI=1S/C8H8N2O3S.H3N/c1-4-3-5(2)9-8-6(4)7(11)10-14(8,12)13;/h3H,1-2H3,(H,10,11);1H3

InChI Key

CBJKAMMZKOMNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2(=O)=O)[O-])C.[NH4+]

Origin of Product

United States

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